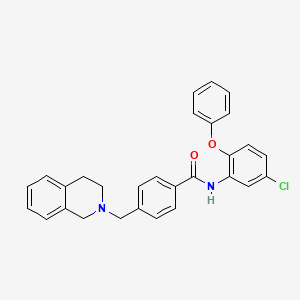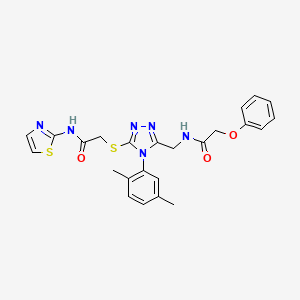![molecular formula C15H26NO2S+ B11460054 1-[2-(Octylsulfonyl)ethyl]pyridinium](/img/structure/B11460054.png)
1-[2-(Octylsulfonyl)ethyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(OCTANE-1-SULFONYL)ETHYL]PYRIDIN-1-IUM is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The unique structure of 1-[2-(OCTANE-1-SULFONYL)ETHYL]PYRIDIN-1-IUM, which includes a pyridinium ion and an octane-1-sulfonyl group, makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[2-(OCTANE-1-SULFONYL)ETHYL]PYRIDIN-1-IUM typically involves the reaction of pyridine with an octane-1-sulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or acetonitrile.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Base: Triethylamine or pyridine itself can act as a base to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
1-[2-(OCTANE-1-SULFONYL)ETHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The pyridinium ion can be reduced to form pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfonic acids, reduced pyridine derivatives, and substituted pyridinium salts.
Scientific Research Applications
1-[2-(OCTANE-1-SULFONYL)ETHYL]PYRIDIN-1-IUM has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the pyridinium ion can facilitate the transport of drugs across cell membranes.
Industry: Utilized in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.
Mechanism of Action
The mechanism by which 1-[2-(OCTANE-1-SULFONYL)ETHYL]PYRIDIN-1-IUM exerts its effects involves the interaction of the pyridinium ion with biological membranes or enzymes. The octane-1-sulfonyl group can enhance the lipophilicity of the compound, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the pyridinium ion can interact with negatively charged sites on enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1-[2-(OCTANE-1-SULFONYL)ETHYL]PYRIDIN-1-IUM can be compared with other pyridinium salts and sulfonyl-containing compounds:
Pyridinium p-toluenesulfonate: Similar in structure but with a p-toluenesulfonyl group instead of an octane-1-sulfonyl group. It is commonly used as a catalyst in organic synthesis.
Pyridinium chlorochromate: Contains a chromate group and is used as an oxidizing agent.
Sulfonylureas: A class of compounds used as herbicides and antidiabetic drugs, which also contain a sulfonyl group.
The uniqueness of 1-[2-(OCTANE-1-SULFONYL)ETHYL]PYRIDIN-1-IUM lies in its combination of a long alkyl chain (octane) with a sulfonyl group and a pyridinium ion, providing distinct physicochemical properties and a wide range of applications.
Properties
Molecular Formula |
C15H26NO2S+ |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(2-octylsulfonylethyl)pyridin-1-ium |
InChI |
InChI=1S/C15H26NO2S/c1-2-3-4-5-6-10-14-19(17,18)15-13-16-11-8-7-9-12-16/h7-9,11-12H,2-6,10,13-15H2,1H3/q+1 |
InChI Key |
PAAIFKUWZTZZCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CC[N+]1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11459972.png)
![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B11459980.png)

![2,2,2-trifluoro-N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}acetamide](/img/structure/B11459993.png)
![2-(piperidin-1-yl)-5-(2,3,4-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11459995.png)

![Methyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11460011.png)
![methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11460013.png)
![N~2~-acetyl-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide](/img/structure/B11460022.png)
![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11460028.png)
![N,N-dibutyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11460034.png)
![7,8-dimethoxy-2-(2-methoxyethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11460038.png)
![4-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11460046.png)
![2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11460052.png)
